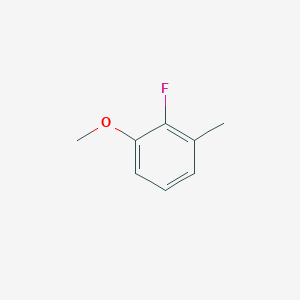

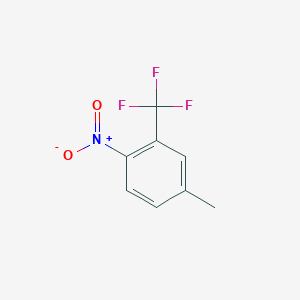

2-Fluoro-1-methoxy-3-methylbenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 2-Fluoro-1-methoxy-3-methylbenzene is a fluorinated aromatic compound with a methoxy and a methyl group as substituents on the benzene ring. While the provided papers do not directly discuss this compound, they offer insights into the chemistry of fluorinated benzenes and their derivatives, which can be extrapolated to understand the properties and reactivity of 2-Fluoro-1-methoxy-3-methylbenzene.

Synthesis Analysis

The synthesis of fluorinated aromatic compounds, such as 2-Fluoro-1-methoxy-3-methylbenzene, can be achieved through various methods, including direct fluorination or through the use of fluorinating reagents. For example, 1-Fluoro-2,5-dimethoxy-4-nitrobenzene was synthesized from 2-fluoro-1,4-dimethoxybenzene using nitric acid, indicating that nitration reactions can be performed on fluorinated benzenes . This suggests that similar methods could potentially be applied to synthesize the compound .

Molecular Structure Analysis

The molecular structure of fluorinated benzene derivatives is influenced by the electronegativity of the fluorine atom, which can affect the electron density distribution on the benzene ring. For instance, in 2-Fluoro-N-(4-methoxyphenyl)benzamide, the fluorobenzene and methoxybenzene rings are inclined at specific angles to the amide portion of the molecule, demonstrating the influence of substituents on the overall molecular conformation . This information can be used to infer the likely molecular geometry of 2-Fluoro-1-methoxy-3-methylbenzene.

Chemical Reactions Analysis

Fluorinated benzenes are known to participate in various chemical reactions, including those involving organometallic chemistry and transition-metal-based catalysis. The presence of fluorine substituents generally leads to weak binding to metal centers, which can be exploited in catalytic processes . Additionally, C-H and C-F bond activation reactions can be induced using reactive transition metal complexes . These insights are relevant to understanding the potential reactivity of 2-Fluoro-1-methoxy-3-methylbenzene in similar contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzenes are significantly influenced by the presence of fluorine atoms. For example, the crystal structure of fluorobenzene reveals important intermolecular C-H...F interactions, which are comparable in their structure-directing ability to C-H...H interactions in benzene . This suggests that 2-Fluoro-1-methoxy-3-methylbenzene may also exhibit unique intermolecular interactions due to the presence of the fluorine atom, affecting its physical properties and crystal packing.

Scientific Research Applications

Organic Synthesis and Reaction Mechanisms

A fluorogenic aldehyde bearing a 1,2,3-triazole moiety is developed to monitor the progress of aldol reactions through an increase in fluorescence, showcasing the versatility of fluorinated compounds in facilitating reaction monitoring and catalysis evaluation (Guo & Tanaka, 2009).

Selective C–Cl bond activation in dichloroarenes by photogenerated Cp*Re(CO)2 highlights the role of fluorinated compounds in directing reaction pathways and product selectivity, underscoring the importance of fluoro-substituents in organometallic chemistry and catalysis (Aballay et al., 2005).

Materials Science and Catalysis

Organometallic chemistry using partially fluorinated benzenes demonstrates the utility of fluorobenzenes as solvents and ligands in transition-metal-based catalysis, illustrating the influence of fluorine atoms on the electronic properties and reactivity of organometallic complexes (Pike, Crimmin, & Chaplin, 2017).

Medicinal Chemistry and Drug Development

Synthesis and anticancer activity of fluorinated analogues of combretastatin A-4 reveal the potential of fluorinated compounds in enhancing the pharmacological profile of therapeutic agents, where fluoro-substituted stilbenes exhibit significant anticancer properties, demonstrating the critical role of fluorination in drug design and development (Lawrence et al., 2003).

Environmental Chemistry and Recycling

Enzymatic fluorination using fluoride ion generated from the degradation of fluorinated materials provides an eco-friendly approach to recycling fluoride ions for the production of valuable fluorinated organic compounds, highlighting the intersection of environmental sustainability and chemical synthesis (Iwai et al., 2010).

Safety and Hazards

2-Fluoro-1-methoxy-3-methylbenzene is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

Mechanism of Action

Target of Action

The primary target of 2-Fluoro-1-methoxy-3-methylbenzene is the benzene ring, which is a common structural component in many organic compounds . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This makes the benzene ring especially stable and a key target for electrophilic aromatic substitution reactions .

Mode of Action

The compound interacts with its target through a two-step mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathways affected by 2-Fluoro-1-methoxy-3-methylbenzene are primarily those involving the synthesis of benzene derivatives . The compound’s electrophilic aromatic substitution reactions can lead to the formation of various benzene derivatives, depending on the specific electrophile involved .

Pharmacokinetics

The compound’s molecular weight (1402 g/mol) and physical form (liquid) suggest that it may have good bioavailability .

Result of Action

The result of the compound’s action is the formation of a substituted benzene ring . This can lead to the synthesis of various benzene derivatives, which can have a wide range of potential applications in fields such as organic chemistry and proteomics research .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Fluoro-1-methoxy-3-methylbenzene. For example, the compound’s reactivity can be affected by temperature and pressure . Additionally, the compound should be handled and stored properly to ensure its stability and effectiveness .

properties

IUPAC Name |

2-fluoro-1-methoxy-3-methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO/c1-6-4-3-5-7(10-2)8(6)9/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LROWUYGECBEDHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OC)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20547265 |

Source

|

| Record name | 2-Fluoro-1-methoxy-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20547265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-1-methoxy-3-methylbenzene | |

CAS RN |

951885-64-6 |

Source

|

| Record name | 2-Fluoro-1-methoxy-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20547265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Difluoromethyl)sulfanyl]benzoic acid](/img/structure/B1338276.png)